(2-((Tert-butoxycarbonyl)amino)-5-fluorophenyl)boronic acid
Description
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Properties
IUPAC Name |
[5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO4/c1-11(2,3)18-10(15)14-9-5-4-7(13)6-8(9)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDCHYPBUDAWTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)NC(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857258 | |
| Record name | {2-[(tert-Butoxycarbonyl)amino]-5-fluorophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925207-17-6 | |
| Record name | {2-[(tert-Butoxycarbonyl)amino]-5-fluorophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2-((Tert-butoxycarbonyl)amino)-5-fluorophenyl)boronic acid, with the CAS number 925207-17-6, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, particularly in the context of enzyme inhibition and drug development.
- Molecular Formula: C₁₂H₁₇BFNO₄
- Molecular Weight: 255.05 g/mol
- Purity: Typically >95%
- Storage Conditions: Recommended under inert atmosphere and at low temperatures (< -20°C) to maintain stability.
Boronic acids, including this compound, are known to form reversible covalent bonds with enzymes and proteins. The boron atom can interact with hydroxyl or amine groups in biological molecules, leading to changes in their function. This mechanism is crucial for their role as enzyme inhibitors and in modulating biochemical pathways.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes, particularly serine proteases. This inhibition occurs through the formation of a covalent bond with the active site serine residue, effectively blocking substrate access and catalytic activity.
Cytotoxic Effects
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cell lines. For example, it has been shown to reduce cell viability in HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) at concentrations ranging from 1 µM to 100 µM. The IC₅₀ values for these effects indicate a dose-dependent relationship, where higher concentrations lead to increased cytotoxicity .
Case Studies
- GSK-3β Inhibition : A study evaluated the inhibitory activity of several boronic acid derivatives on GSK-3β, a key enzyme involved in various signaling pathways. The compound demonstrated competitive inhibition with an IC₅₀ value of 8 nM, highlighting its potential as a therapeutic agent in conditions like Alzheimer's disease .
- Anti-inflammatory Properties : In another investigation, the compound was assessed for its ability to modulate inflammatory responses in BV-2 cells. It significantly decreased levels of nitric oxide (NO) and interleukin-6 (IL-6), suggesting its potential utility in treating neuroinflammatory conditions .
Data Tables
| Biological Activity | IC₅₀ (µM) | Cell Line | Effect |
|---|---|---|---|
| GSK-3β Inhibition | 0.008 | Various | Competitive inhibitor |
| Cytotoxicity | 1 - 100 | HT-22 | Decreased cell viability |
| Anti-inflammatory (NO levels) | 1 | BV-2 | Significant reduction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
